5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole
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Overview
Description
5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole is an organic compound that belongs to the class of heterocyclic compounds known as thienopyrazoles. These compounds are characterized by a fused ring system containing both a thiophene and a pyrazole ring. Thienopyrazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methyl-1H-pyrazole with thiophene derivatives under cyclization conditions . The reaction conditions often include the use of catalysts such as copper chloride (CuCl2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted thienopyrazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a potent inhibitor of various kinases, interfering with phosphorylation processes essential for cell signaling and proliferation.
Potassium Channel Blockade: It blocks potassium channels, affecting ion transport and cellular excitability.
Interleukin-2-Inducible Tyrosine Kinase Inhibition: By inhibiting this kinase, the compound modulates immune responses and inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate: This compound has a similar thienopyrazole structure but with a carboxylate group at the 5-position.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring but are fused with a pyrimidine ring instead of a thiophene ring.
Thieno[3,2-c]pyrazole Derivatives: These derivatives have variations in the substitution pattern on the thienopyrazole ring.
Uniqueness
5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methyl group on the pyrazole ring enhances its potential as a versatile intermediate for further functionalization and development of novel compounds .
Properties
Molecular Formula |
C6H5BrN2S |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
5-bromo-3-methyl-2H-thieno[2,3-c]pyrazole |
InChI |
InChI=1S/C6H5BrN2S/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3,(H,8,9) |
InChI Key |
QVACSWLIWSOHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(SC2=NN1)Br |
Origin of Product |
United States |
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